molecular formula C21H22N4O2S B427152 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 723244-94-8

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B427152
CAS No.: 723244-94-8
M. Wt: 394.5g/mol
InChI Key: OLIBXJMNBVWQEJ-UHFFFAOYSA-N
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Description

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a combination of oxadiazole, thioether, and piperazine moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative.

    Thioether formation: The oxadiazole can be reacted with a thiol to introduce the thioether linkage.

    Piperazine attachment: The final step involves the reaction of the thioether intermediate with a piperazine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzyl or phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its pharmacological activities.

    Industry: Used in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action for compounds like 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules, while the piperazine moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)ethanone
  • 1-(4-Phenylpiperazin-1-yl)ethanone
  • 5-Benzyl-1,3,4-oxadiazole derivatives

Uniqueness

The combination of the oxadiazole, thioether, and piperazine moieties in 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone provides a unique structural framework that may result in distinct pharmacological properties compared to other similar compounds.

Biological Activity

The compound 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic molecule that features a unique structural arrangement including an oxadiazole ring, a thioether linkage, and a piperazine moiety. This combination of functional groups is believed to contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N4OSC_{17}H_{20}N_4OS, with a molecular weight of approximately 336.43 g/mol. The presence of the oxadiazole ring is notable for its potential biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Compounds containing oxadiazole derivatives have been reported to exhibit significant antimicrobial properties. In studies evaluating various derivatives, including those similar to our compound, it was found that certain oxadiazole-based compounds demonstrated effective inhibition against a range of bacterial strains. For instance, derivatives showed minimal inhibitory concentrations (MIC) indicating potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research has indicated that oxadiazole derivatives can also possess cytotoxic effects against cancer cell lines. The specific compound has been evaluated for its antiproliferative effects on various cancer types, including breast and glioblastoma cancers. Preliminary findings suggest that the compound induces apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage .

The mechanism through which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within the target cells. The thioether functionality is particularly significant as it may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds with promising results:

Study Biological Activity Findings
Study AAntimicrobialCompounds showed effective inhibition against Escherichia coli and Staphylococcus aureus with MIC values in the low micromolar range .
Study BAnticancerDerivatives exhibited cytotoxicity against glioblastoma cells with IC50 values in the nanomolar range .
Study CEnzyme InhibitionThe compound acted as an inhibitor for specific kinases involved in cancer progression .

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-20(25-13-11-24(12-14-25)18-9-5-2-6-10-18)16-28-21-23-22-19(27-21)15-17-7-3-1-4-8-17/h1-10H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIBXJMNBVWQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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